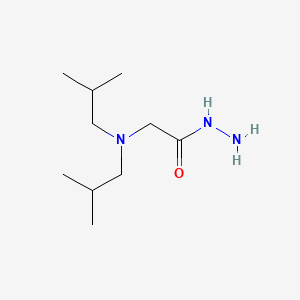
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline and 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline are chemical compounds belonging to the class of dinitroaniline herbicides. These compounds are known for their pre-emergence selective herbicidal activity, primarily affecting the physiological growth processes associated with seed germination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves the nitration of N-butyl-N-ethyl-4-(trifluoromethyl)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .
For 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, a similar nitration process is employed, where N,N-dipropyl-4-(trifluoromethyl)aniline is subjected to nitration under controlled conditions .
Industrial Production Methods
Industrial production of these compounds involves large-scale nitration processes, where the aniline derivatives are nitrated in continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The nitrated products are then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, where the nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups in these compounds can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other complex organic molecules.
Biology: Studied for their effects on plant physiology and growth processes.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Widely used as herbicides for controlling weed growth in agricultural fields.
Mecanismo De Acción
The primary mechanism of action of these compounds involves the inhibition of cell division in the root tips of germinating seeds. They interfere with the polymerization of tubulin, a protein essential for the formation of microtubules, which are crucial for cell division. This disruption leads to the inhibition of root growth, effectively controlling the germination and growth of weeds .
Comparación Con Compuestos Similares
Similar Compounds
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline:
2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline: Another dinitroaniline herbicide with comparable herbicidal activity.
Uniqueness
These compounds are unique due to their specific chemical structure, which allows them to effectively inhibit cell division in plant roots. Their trifluoromethyl group enhances their stability and effectiveness as herbicides, making them more efficient compared to other herbicides without this functional group .
Propiedades
Fórmula molecular |
C26H32F6N6O8 |
|---|---|
Peso molecular |
670.6 g/mol |
Nombre IUPAC |
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/2C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h2*7-8H,3-6H2,1-2H3 |
Clave InChI |
HLLYDGVOMRCOFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



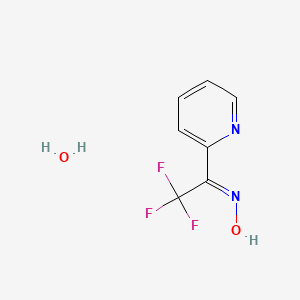
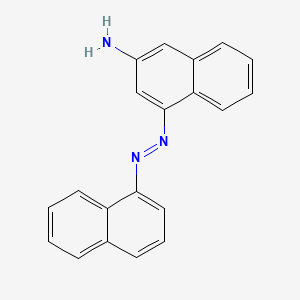

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
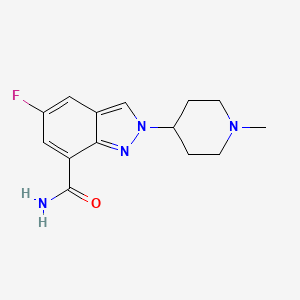
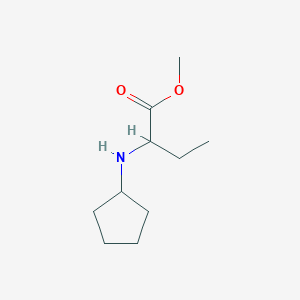

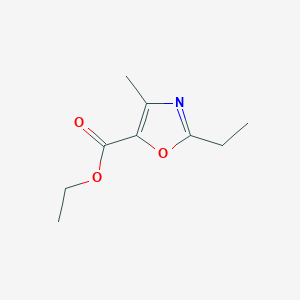
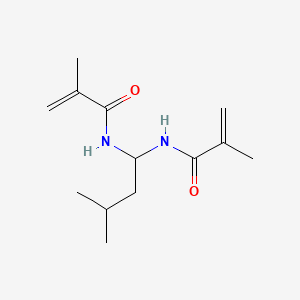

![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)

